Carbon tetrachloride water
Description
Pervasive Presence of Carbon Tetrachloride in Environmental Aqueous Systems
Carbon tetrachloride's history of industrial and agricultural use has resulted in its detection in various water systems globally. epa.govapecwater.com Although it is volatile and tends to evaporate from surface water, its stability and slow degradation rate contribute to its sustained presence, particularly in groundwater. cdc.govepa.gov
Releases into the environment have occurred through industrial wastewater, disposal in landfills, and its application as a grain fumigant. who.intepa.govapecwater.com From 1987 to 1993, for instance, nearly 53,000 pounds of carbon tetrachloride were released into water in the United States, primarily from chemical manufacturing industries. epa.gov
Once in water, a significant portion is lost from surface water to the atmosphere through volatilization, a process that can take days or weeks. who.int However, due to its low adsorption to soil, it can leach into groundwater, where it may remain for months or even years under anaerobic conditions. who.intapecwater.com Low levels have been detected in many water systems, with typical values in surface waters being less than 0.5 µg/L. cdc.gov However, contaminated sites can show significantly higher concentrations. For example, carbon tetrachloride has been identified in the groundwater at 310 National Priorities List (NPL) hazardous waste sites in the US. cdc.gov Data from the 1980s in the USA showed that while most drinking water supplies had levels below 0.5 µg/L, some samples reached concentrations as high as 16 µg/L. who.int
Table 1: Physicochemical Properties of Carbon Tetrachloride This interactive table provides key physicochemical data for Carbon Tetrachloride.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CCl₄ | who.int |
| Melting Point | -23 °C | who.int |
| Boiling Point | 76.5 °C | who.int |
| Density (at 25 °C) | 1.594 g/cm³ | who.int |
| Vapor Pressure (at 25 °C) | 15.36 kPa | who.int |
| Water Solubility (at 20 °C) | 785-800 mg/L | nih.govwho.intcdc.gov |
| Log Octanol-Water Partition Coefficient | 2.64 | who.int |
Historical Trajectories in Carbon Tetrachloride-Water Research Paradigms
The scientific focus on carbon tetrachloride's interaction with water has evolved significantly over the past century. Initially, in the early 20th century, its prominence grew due to its use as a non-flammable solvent, a dry-cleaning agent, and in fire extinguishers. patsnap.comwikipedia.orgresearchgate.net Research during this period was largely centered on its chemical properties and industrial applications. patsnap.com
A major shift occurred in the 1970s when the compound's detrimental effects on the environment, specifically its role in stratospheric ozone depletion, were discovered. patsnap.com This revelation led to a new research paradigm focused on its atmospheric chemistry and long-term environmental fate. patsnap.com The signing of the Montreal Protocol in 1987, which established a timetable to phase out its production and consumption, further accelerated this shift. who.intmarketresearchintellect.com
Consequently, research pivoted from application-based studies to those focused on environmental contamination and remediation. Analytical chemists worked to improve methods for detecting trace amounts in environmental samples, leading to advances in gas chromatography and mass spectrometry techniques. who.int The focus of research became understanding its persistence in aqueous environments, its slow hydrolysis rate (with an estimated half-life of 7,000 years at 25°C), and its behavior as a Dense Non-Aqueous Phase Liquid (DNAPL) in subsurface aquifers. epa.govresearchgate.netoup.com
Contemporary Challenges and Future Research Frontiers in Carbon Tetrachloride Aqueous Chemistry
Current research on carbon tetrachloride in water addresses the challenges posed by its persistence and the need for effective remediation strategies. oup.compatsnap.com A significant challenge is its chemical stability, which makes it resistant to natural degradation processes in water. epa.govpatsnap.com
A major frontier in current research is the development of advanced degradation technologies. Studies are exploring in-situ chemical oxidation/reduction methods. nih.gov For example, the use of thermally activated persulfate has been shown to effectively degrade carbon tetrachloride in aqueous solutions, with the superoxide (B77818) radical anion being the primary species responsible for the breakdown. nih.gov Other research has investigated reductive dechlorination using materials like magnetite or in the presence of ferrous ions, which can transform carbon tetrachloride into less harmful products such as chloroform (B151607) and carbon monoxide. cdc.govacs.org The efficiency of these degradation processes can be influenced by factors like pH, the presence of other ions like bicarbonates, and organic matter. nih.govacs.org
Another active area of research involves molecular-level investigations into the carbon tetrachloride-water interface. Molecular dynamics simulations and advanced spectroscopic techniques, such as vibrational sum frequency spectroscopy, are used to understand the structure, dynamics, and hydrogen bonding of water molecules at the interface with carbon tetrachloride. researchgate.netacs.org These fundamental studies are crucial for understanding its behavior in multiphase systems, which is relevant to its transport and fate in the environment. researchgate.net Furthermore, research continues to seek greener, more environmentally friendly alternatives to carbon tetrachloride for the few specialized applications where it is still used, driven by both regulatory pressure and environmental concerns. marketresearchintellect.com
Table 2: Reported Concentrations of Carbon Tetrachloride in Water This interactive table summarizes reported concentration levels of Carbon Tetrachloride in various water sources.
| Water Source | Reported Concentration | Location/Timeframe | Source |
|---|---|---|---|
| Surface Water | Typically <0.5 µg/L | General | cdc.gov |
| Drinking Water (USA) | Mean: 0.3-0.7 µg/L; Max: 16 µg/L | Various cities (1984) | who.int |
| Drinking Water (Germany) | Average: <0.1 µg/L; Max: 1.4 µg/L | 100 towns (1977) | who.int |
| Drinking Water (Germany) | <0.1 µg/L | 50 cities (1981) | who.int |
| Drinking Water (Italy) | Average: 0.2 µg/L | - | who.int |
| Drinking Water (Spain) | Median: up to 3 µg/L; Max: 39.5 µg/L | Galicia | who.int |
| Drinking Water (Poland) | Not detected to 0.7 µg/L | Gdansk (1996) | who.int |
| Groundwater | <1% of systems >0.5 µg/L | USA (1987) | cdc.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61421-92-9 |
|---|---|
Molecular Formula |
CH2Cl4O |
Molecular Weight |
171.8 g/mol |
IUPAC Name |
tetrachloromethane;hydrate |
InChI |
InChI=1S/CCl4.H2O/c2-1(3,4)5;/h;1H2 |
InChI Key |
PRDUHXPVDHDGKN-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl.O |
Origin of Product |
United States |
Environmental Distribution and Inter Compartmental Exchange of Carbon Tetrachloride in Water
Atmospheric-Aqueous Volatilization and Gaseous Exchange Kinetics of Carbon Tetrachloride
Carbon tetrachloride (CCl4), a volatile organic compound, readily moves from water to the atmosphere. This process, known as volatilization, is a key factor in its environmental distribution. The rate of volatilization is influenced by physical and chemical properties of CCl4, as well as environmental conditions. Due to its high vapor pressure and moderate solubility in water, a significant portion of CCl4 released into aquatic environments will evaporate. Current time information in Glasgow, GB.cdc.gov
Based on its Henry's Law constant, the volatilization half-life of carbon tetrachloride from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be around 4 hours. From a model lake (1 meter deep), the volatilization half-life is estimated to be about 5 days. nih.gov
Key Parameters for Volatilization of Carbon Tetrachloride:
| Parameter | Value | Reference |
| Henry's Law Constant | 2.76 x 10⁻² atm·m³/mol | nih.gov |
| Vapor Pressure | 11.94 kPa at 20°C | wikipedia.org |
| Water Solubility | 800 mg/L at 20°C | cdc.govwikipedia.org |
| Volatilization Half-Life (River) | ~4 hours | nih.gov |
| Volatilization Half-Life (Lake) | ~5 days | nih.gov |
Subsurface Transport and Fate of Carbon Tetrachloride in Groundwater Systems
Once in the subsurface, the transport and fate of carbon tetrachloride are governed by advection, dispersion, and retardation. Advection is the movement of the contaminant with the bulk flow of groundwater. Dispersion refers to the spreading of the contaminant plume due to variations in groundwater velocity. Retardation is the slowing of the contaminant's movement relative to the groundwater flow due to its interaction with the aquifer materials, primarily through sorption. enviro.wikipca.state.mn.us
The mobility of carbon tetrachloride in groundwater is relatively high due to its low tendency to adsorb to soil and aquifer materials. epa.gov This is quantified by the retardation factor (R), which is the ratio of the groundwater velocity to the contaminant velocity. A retardation factor of 1 indicates that the contaminant moves at the same speed as the groundwater. For carbon tetrachloride, retardation factors in groundwater are typically low, often ranging from 1.4 to 1.8. epa.govclu-in.org This suggests that while there is some interaction with the subsurface materials, it does not significantly impede its movement.
The fate of carbon tetrachloride in groundwater is also influenced by degradation processes, although these are generally slow. Under anaerobic conditions, it can undergo reductive dechlorination, but this process is often limited by the availability of suitable electron donors.
Factors Influencing Subsurface Transport of Carbon Tetrachloride:
| Factor | Description | Impact on Carbon Tetrachloride |
| Advection | Transport with the bulk flow of groundwater. | Primary mechanism of CCl4 movement in the subsurface. |
| Dispersion | Spreading of the contaminant plume. | Causes dilution of the CCl4 concentration over time and distance. |
| Retardation | Slowing of contaminant movement due to sorption. | CCl4 experiences low retardation, leading to relatively high mobility. |
| Degradation | Chemical or biological breakdown. | Abiotic and biotic degradation rates are generally slow in subsurface environments. |
Sorption and Desorption Dynamics of Carbon Tetrachloride in Aquatic Sediments and Geo-Media
The interaction of carbon tetrachloride with solid phases in aquatic environments, such as sediments and soil, is a critical process that affects its transport, fate, and bioavailability. This interaction, known as sorption, is primarily a partitioning process into the organic carbon fraction of the solid material. usgs.gov
Sorption of carbon tetrachloride onto sediments and soils is often described as a two-stage process: a rapid initial uptake followed by a much slower approach to equilibrium. oup.com Desorption can also exhibit this biphasic behavior, with a fraction of the sorbed carbon tetrachloride being readily released while another portion is desorbed much more slowly. oup.com
Equilibrium sorption is commonly described using isotherm models, such as the Freundlich and Langmuir isotherms. nih.gov The Freundlich isotherm is often used to describe the sorption of organic compounds to soil and sediment and is given by the equation:
Cs = Kf * Ce(1/n)
Where:
Cs is the amount of solute sorbed per unit mass of sorbent.
Ce is the equilibrium concentration of the solute in the solution.
Kf and 1/n are the Freundlich constants, which are measures of sorption capacity and intensity, respectively.
For carbon tetrachloride, the Freundlich constant K has been reported to be 11, with a 1/n value of 0.83 for sorption onto activated carbon. accessengineeringlibrary.com
The extent of carbon tetrachloride sorption is significantly influenced by the geochemical and textural characteristics of the sediment or soil. nih.gov
Organic Carbon Content: The primary factor controlling the sorption of nonpolar organic compounds like carbon tetrachloride is the organic carbon content of the solid phase. researchgate.netosti.gov A higher organic carbon content generally leads to greater sorption. The organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of different soils and sediments. For carbon tetrachloride, measured Koc values have been reported around 71. epa.gov A study comparing soils and bed sediments found that the mean Koc for carbon tetrachloride was 60 for soils and 102 for bed sediments, suggesting that the nature of the organic matter can also play a role. usgs.gov
Clay Mineralogy and Content: While organic carbon is dominant, clay minerals can also contribute to the sorption of carbon tetrachloride, particularly in soils with low organic carbon content. nih.gov The type of clay mineral can influence the sorption capacity.
Textural Properties: The particle size distribution, or texture, of the sediment can affect sorption by influencing the available surface area and the distribution of organic matter. Finer-textured sediments with higher clay and silt content may exhibit greater sorption due to a larger surface area and often a higher associated organic carbon content. pnnl.gov
Geochemical and Textural Effects on Carbon Tetrachloride Sorption:
| Characteristic | Influence on Sorption | Research Findings |
| Organic Carbon Content | Primary factor; higher content leads to greater sorption. | Koc values for CCl4 are in the range of 60-102. usgs.gov |
| Clay Mineralogy | Can contribute to sorption, especially in low organic carbon soils. | The specific type of clay mineral can affect sorption capacity. nih.gov |
| Sediment Texture | Finer textures (higher clay/silt) can increase sorption. | Finer particles provide more surface area for sorption. pnnl.gov |
Molecular Level Interactions and Interfacial Phenomena at Carbon Tetrachloride Water Boundaries
Interfacial Structuring and Molecular Ordering at Carbon Tetrachloride-Water Liquid-Liquid Interfaces
A fascinating discovery regarding the CCl₄ side of the interface is the formation of an alternating layered structure. uoregon.edu This ordering consists of a mixture of "corner" and "face" contacts of the CCl₄ tetrahedra. uoregon.edu This molecular arrangement is notable because studies of the CCl₄-vapor interface have found no preferred orientations of the surface molecules, suggesting that the polar, oriented water molecules at the liquid-liquid interface induce this structuring in the adjacent CCl₄ layer. uoregon.edu The out-of-plane electric field created by the interfacial water molecules is believed to be responsible for the observed alignment of the CCl₄ molecules. uoregon.edu
On the aqueous side, water molecules also adopt preferred orientations. Monte Carlo simulations have identified two primary co-existing orientations for water molecules in the interfacial region. rsc.org The first, present throughout the interfacial zone, involves the water molecule lying in a plane parallel to the interface. rsc.org The second preferred orientation is found only among water molecules that have penetrated deepest into the CCl₄ phase; here, the plane of the water molecule is perpendicular to the interface, with one of its O-H bonds pointing directly into the nonpolar phase. rsc.org
Elucidation of Hydrogen Bonding Networks and Water Orientational Profiles at Carbon Tetrachloride Interfaces
The hydrogen bonding network of water is significantly perturbed at the interface with carbon tetrachloride compared to bulk water. Vibrational sum frequency generation (VSFG) studies reveal that water molecules at this interface are predominantly in a tetrahedral, "ice-like" arrangement. dtic.mil This suggests more complete hydrogen bonding between neighboring water molecules at the interface than in the bulk liquid at room temperature. dtic.mil However, ab initio molecular dynamics simulations suggest that the hydrogen bonding interaction is, on average, weakened at the interface. researchgate.net This leads to the presence of weakly hydrogen-bonded and non-hydrogen-bonded water molecules, which contribute to distinct features in the vibrational power spectrum. researchgate.net
The orientation of water molecules at the interface has been extensively studied. The molecular dipole vector's angle relative to the surface normal provides a key descriptor of this orientation. researchgate.net In the bulk phase, the distribution of this angle is uniform, indicating random orientation. researchgate.net At the interface, however, distinct orientational preferences emerge. researchgate.net One significant population of interfacial water molecules orients with the two O-H bonds lying in the plane of the interface. researchgate.net As noted previously, another orientation involves one O-H bond pointing from the aqueous phase into the organic phase, corresponding to water molecules that have penetrated the CCl₄ layer. rsc.org A complete description of these preferences requires analyzing the joint probability distribution of two independent orientational parameters. rsc.org
Dynamics of Interfacial Mass Transfer and Molecular Exchange
Molecular dynamics simulations provide insight into the single-particle dynamics at the CCl₄-water interface. The presence of CCl₄ restricts the orientational freedom of surface water molecules, leading to fewer hydrogen-bonded neighbors within the interfacial layer and more bonds pointing out of the layer. acs.org This structural change ultimately promotes the exchange of water molecules between the surface layer and the bulk aqueous phase. acs.org Conversely, the aqueous phase has a stabilizing effect on the CCl₄ molecules at the interface, resulting in a significantly longer mean surface residence time compared to the CCl₄ liquid-vapor interface. acs.org The dynamics of water molecules, including diffusion and orientational relaxation, are found to be faster at the interface than in the bulk, a phenomenon that can be correlated with the presence of molecular vacancies in the interfacial region. researchgate.net
Advanced Computational and Spectroscopic Probes for Carbon Tetrachloride-Water Interfacial Analysis
Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the CCl₄-water interface at an atomic level. strath.ac.uk These simulations model the interactions between individual molecules using potential models, which can range from classical, rigid models to more complex, polarizable ones that account for nonadditive polarization effects. aip.orgstrath.ac.uk By simulating a system containing thousands of water and CCl₄ molecules, researchers can study the equilibrium and dynamic properties of the interface. strath.ac.ukacs.org
MD simulations have been used to calculate fundamental properties such as density profiles, which show a stable but thermally broadened interface. aip.orgstrath.ac.uk They reveal that the local structures of CCl₄ and H₂O in the interfacial region remain largely unchanged from their bulk liquid structures. aip.org A key finding from simulations including polarization is that the induced dipole moments of CCl₄ molecules are significantly enhanced near the interface due to the strong local electric field generated by the water molecules. aip.org In contrast, the dipole moments of water molecules near the interface approach their gas-phase values. aip.org Simulations also allow for the detailed analysis of molecular orientation, providing statistical data on the preferred arrangements of both water and CCl₄ molecules at the boundary. aip.orgrsc.orgacs.org
| Simulation Study Focus | Key Parameters/Models Used | Primary Findings | Reference |
|---|---|---|---|
| Interfacial Equilibrium Properties | Polarizable potential models for H₂O and CCl₄ | Interface induces orientational order; CCl₄ induced dipole moment is enhanced at the interface. | aip.org |
| Orientational Statistics of Water | Monte Carlo simulation | Identified two co-existing preferred orientations for interfacial water molecules. | rsc.org |
| Single Particle Dynamics | Classical MD | CCl₄ restricts water's orientational freedom, promoting molecular exchange with the bulk. Water stabilizes interfacial CCl₄ molecules. | acs.org |
| Intrinsic Analysis of Interface | GROMACS, TIP4P water model, rigid five-site CCl₄ model | Compared different algorithms (ITIM, GIP, etc.) for identifying the true set of interfacial molecules. | strath.ac.uk |
| Solute Rotational Dynamics | 500 water molecules, 214 CCl₄ molecules, diatomic solute | Nonpolar solutes rotate faster at the interface than in bulk, while polar solutes rotate slower. | acs.org |
Vibrational Sum Frequency Spectroscopy (VSFS), also known as Sum Frequency Generation (SFG) spectroscopy, is a surface-specific nonlinear optical technique ideal for probing molecules at buried interfaces. uoregon.edunih.gov It provides information about the vibrational modes of molecules that are preferentially oriented, making it possible to study the interfacial layer without overwhelming signal from the randomly oriented bulk liquids. uoregon.edu
For the CCl₄-water interface, VSFS studies focusing on the O-H stretching modes of water are particularly revealing. uoregon.edunih.gov The spectral features are sensitive to the local hydrogen-bonding environment. dtic.mil Experiments show that the VSF spectrum of the CCl₄-H₂O interface is similar to that of the vapor-water interface, characterized by a response from weakly hydrogen-bonded water species. uoregon.eduuoregon.edu Isotopic dilution studies have been employed to further characterize the interfacial structure, confirming a more ordered, ice-like arrangement of water molecules compared to the bulk. dtic.mil Theoretical calculations of VSF spectra, often based on data from MD simulations, show excellent agreement with experimental results and help in the detailed deconvolution of the O-H stretching region. uoregon.edunih.gov These combined experimental and computational approaches provide a comprehensive picture of the structure, orientation, and bonding of water species across the interfacial depth. nih.gov
Ab initio (from first principles) molecular dynamics simulations represent a higher level of theory for studying liquid-liquid interfaces. researchgate.netucl.ac.uk Unlike classical MD, which relies on predefined potential energy functions, ab initio methods calculate the forces on the atoms directly from quantum mechanical principles (e.g., density functional theory). ucl.ac.uknih.gov This allows for the study of electronic properties and avoids the limitations of empirical force fields.
For the CCl₄-water system, ab initio MD simulations have been used to investigate density profiles, orientational profiles, and hydrogen bond distributions. researchgate.netresearchgate.net These studies confirm that water molecules at the interface have a faster diffusion and orientational relaxation compared to the bulk. researchgate.net They also provide a detailed picture of the hydrogen bond network, finding that the interaction is weakened at the interface, leading to a shorter hydrogen bond lifetime for interfacial water molecules. researchgate.net The vibrational power spectra calculated from these simulations can identify contributions from weakly and non-hydrogen-bonded water molecules, corroborating findings from spectroscopic methods. researchgate.net
Degradation and Transformation Pathways of Carbon Tetrachloride in Aqueous Environments
Photochemical and Photoreductive Degradation of Carbon Tetrachloride
In addition to reductive dechlorination in anoxic subsurface environments, carbon tetrachloride can also be degraded through photochemical processes, particularly in the presence of light and certain chemical agents.
The photoreductive degradation of carbon tetrachloride can be achieved using a UV-Na₂SO₃ system. epa.govnih.gov In this system, hydrated electrons (eₐₒ⁻), which are powerful reducing agents, are generated and are primarily responsible for the degradation of carbon tetrachloride. epa.govnih.gov This process can be described by pseudo-first-order kinetics. epa.govnih.gov The degradation rate is influenced by several factors:
It increases with higher concentrations of sodium sulfite (B76179) and with an increase in pH from 6.0 to 8.0. epa.govnih.gov
The presence of oxygen, inorganic ions, and natural organic matter can have a negative impact on the degradation efficiency. epa.govnih.gov
The primary intermediate products of this photoreductive degradation are chloroform (B151607), tetrachloroethylene, and trichloroethylene. epa.govnih.gov
Another approach to photochemical degradation involves the use of dye-sensitized titanium dioxide (TiO₂). nih.gov When a sensitizer (B1316253), such as a ruthenium complex, is adsorbed onto the surface of TiO₂, it can absorb visible light and inject electrons into the conduction band of the TiO₂. nih.gov These electrons can then degrade carbon tetrachloride. nih.gov The efficiency of this process is dependent on pH, with the maximum degradation rate observed at a pH of approximately 3. nih.gov The presence of dissolved oxygen can reduce the dechlorination rate as it competes for the conduction band electrons. nih.gov The addition of an electron donor, like 2-propanol, can help to regenerate the sensitizer and maintain the degradation rate over time. nih.gov
In the upper atmosphere, the photodegradation of carbon tetrachloride is a primary atmospheric fate. patsnap.com This process is initiated by high-energy ultraviolet radiation, leading to the breaking of carbon-chlorine bonds and the formation of highly reactive chlorine and trichloromethyl radicals. patsnap.com
Direct Photolysis Kinetics and Quantum Yields of Carbon Tetrachloride in Water
The direct photolysis of carbon tetrachloride (CCl4) in aqueous environments is a degradation pathway initiated by the absorption of ultraviolet (UV) radiation. This process leads to the dissociation of the CCl4 molecule. Studies using transient absorption spectra have shown that upon exposure to 248 nm laser light, aqueous CCl4 dissociates into a trichloromethyl radical (•CCl3) and a chlorine radical (Cl•). nih.gov These resulting radicals are highly reactive. In the absence of oxygen, •CCl3 radicals can combine to form hexachloroethane (B51795) (C2Cl6). nih.gov However, in the presence of dissolved oxygen, they react to form trichloromethylperoxy radicals (CCl3O2•). nih.gov
The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. In the photolysis of a two-phase system of water and carbon tetrachloride, where the organic phase is irradiated, the average quantum yield for the formation of chloride ions (Cl-) has been reported as approximately 0.89 ± 0.04. omegainfo.sk When a saturated solution of carbon tetrachloride in water is photolyzed, the quantum yield for Cl- formation is significantly higher, at 18.9 ± 5.6. omegainfo.sk This indicates that the phase and concentration of CCl4 greatly influence the efficiency of its photolytic degradation. The study of two-photon photolysis of liquid CCl4 using 266 nm light has also been conducted, revealing the production of both neutral and ionic species from excited states and ionization. nih.gov
Interactive Table: Quantum Yields in CCl4 Photolysis
| System | Measured Species | Quantum Yield (Φ) |
|---|---|---|
| Water-Carbon Tetrachloride (Two-Phase, Organic Phase Irradiated) | Chloride Ions (Cl-) | 0.89 ± 0.04 omegainfo.sk |
Heterogeneous Photocatalysis for Carbon Tetrachloride Degradation (e.g., TiO2-mediated processes)
Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), to degrade organic pollutants. researchgate.netmdpi.com When TiO2 absorbs photon energy, electrons are excited, leading to the formation of electron-hole pairs. researchgate.net These charge carriers can then generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of destroying compounds adsorbed on the catalyst's surface. researchgate.netmdpi.com
Combining TiO2 with an adsorbent like activated carbon (AC) can create a synergistic effect, enhancing photocatalytic performance. chula.ac.th The activated carbon increases the adsorption of the organic pollutant onto the composite material, leading to a higher concentration of the contaminant near the catalytically active TiO2 sites. chula.ac.th
Role of Dissolved Organic Matter (DOM) and Reactive Oxygen Species (ROS) in Photodegradation
Dissolved organic matter (DOM), a complex mixture of organic molecules present in natural waters, plays a crucial role in the photodegradation of contaminants like carbon tetrachloride. digitellinc.com When exposed to sunlight, chromophoric groups within DOM absorb light energy and can form a variety of photochemically produced reactive intermediates (PPRI), also known as reactive oxygen species (ROS). digitellinc.comresearchgate.net These species include the excited triplet state of DOM (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). digitellinc.comresearchgate.net
These highly reactive species can initiate or accelerate the degradation of organic pollutants that may not absorb sunlight efficiently on their own (a process known as indirect photolysis). researchgate.net For instance, singlet oxygen can oxidize components of DOM and other organic compounds, while hydroxyl radicals can react through hydroxylation or dehydrogenation to form organic radicals. researchgate.net The composition of DOM influences its capacity to generate these reactive species; for example, DOM with fewer aromatic and more saturated components has been shown to increase the quantum yield of ³DOM*, which in turn promotes the production of ¹O₂. researchgate.net
The interaction between DOM and mineral surfaces, such as iron(III)-oxides, can also stimulate the production of ROS. acs.org Photoexcitation of DOM adsorbed on these surfaces can lead to interfacial electron transfer, generating a pool of photocatalytic ferrous iron (Fe(II)) that can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻), further contributing to the degradation of organic matter and contaminants. acs.orgnih.gov Therefore, the presence and character of DOM in an aqueous environment are critical factors in determining the fate of carbon tetrachloride through indirect photodegradation pathways.
Hydrolytic Transformation of Carbon Tetrachloride in Aqueous Solutions
Homogeneous Hydrolysis Reaction Kinetics of Carbon Tetrachloride
Homogeneous hydrolysis is a chemical degradation process where a compound reacts with water. pnnl.gov For carbon tetrachloride, this reaction is known to be exceptionally slow under ambient environmental conditions. pnnl.govdoubtnut.com The resistance of CCl4 to hydrolysis at room temperature is attributed to the lack of low-lying vacant d-orbitals in the carbon atom and the steric hindrance caused by the four large chlorine atoms, which impede the approach of water molecules. doubtnut.com
Due to the slow reaction rates at typical groundwater temperatures, kinetic studies have often been conducted at elevated temperatures (>70°C), with the results extrapolated back to ambient conditions. pnnl.gov This extrapolation, however, can introduce significant uncertainty into the predicted hydrolysis rates. pnnl.gov Under extreme conditions, such as with superheated steam, carbon tetrachloride can be hydrolyzed to produce phosgene (B1210022) (COCl₂) and hydrochloric acid (HCl). doubtnut.com
More recent studies have investigated the kinetics of CCl4 hydrolysis in hot compressed water using in situ Raman spectroscopy. One such study observed that CCl4 gasified between 231.3 and 260.0 °C and that the subsequent hydrolysis in the vapor phase was primarily dependent on temperature. The formation of carbon dioxide (CO₂), a final hydrolysis product along with HCl, was found to follow first-order kinetics with a calculated activation energy of 95.06 ± 6.71 kJ mol⁻¹.
Interactive Table: CCl4 Homogeneous Hydrolysis Data
| Condition | Products | Kinetic Order (for CO₂ formation) | Activation Energy (Ea) |
|---|---|---|---|
| Superheated Steam | Phosgene (COCl₂), Hydrochloric Acid (HCl) doubtnut.com | Not specified | Not specified |
Catalytic Hydrolysis on Acidic Solid Surfaces
The rate of carbon tetrachloride hydrolysis can be significantly enhanced in the presence of acidic solid catalysts. Research has demonstrated the catalytic hydrolysis of CCl4 to CO₂ and HCl over various acidic solids, including titanium dioxide (TiO₂, rutile), TiO₂/SiO₂, gamma-alumina (γ-Al₂O₃), and Al₂O₃/SiO₂. researchgate.net These reactions have been successfully carried out at temperatures between 520 and 610 K. researchgate.net
The kinetics of these heterogeneous catalytic reactions have been modeled using Langmuir-Hinshelwood rate expressions, which account for the adsorption of reactants onto the catalyst surface. researchgate.net For catalysts like TiO₂, TiO₂/SiO₂, and Al₂O₃/SiO₂, the adsorption of CCl4 was found to be insignificant, and the reaction rate was primarily dependent on the partial pressure of CCl4 and the fractional surface coverage of water. researchgate.net In contrast, for γ-Al₂O₃ and 13% Al₂O₃–SiO₂, the adsorption of CCl4 could not be ignored, and a bimolecular rate expression that considers the surface coverage of both CCl4 and water provided a good fit for the experimental data. researchgate.net This indicates that the reaction mechanism involves the interaction of adsorbed water and CCl4 molecules on the catalyst surface. researchgate.net The presence of a solid catalyst provides an alternative reaction pathway with a lower activation energy compared to homogeneous hydrolysis, thereby accelerating the degradation of carbon tetrachloride.
Advanced Oxidation Processes (AOPs) for Carbon Tetrachloride Remediation in Water
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to remove persistent organic pollutants through the generation of highly reactive and non-selective chemical oxidants. patsnap.commembranechemicals.commdpi.com The hallmark of AOPs is the in-situ production of hydroxyl radicals (•OH), which are among the most powerful oxidizing species that can be applied in water treatment. membranechemicals.comspartanwatertreatment.com These radicals can rapidly and effectively break down recalcitrant organic molecules like carbon tetrachloride, often leading to their complete mineralization into carbon dioxide, water, and inorganic salts. patsnap.commembranechemicals.com
Various AOPs have been developed, commonly involving combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. membranechemicals.comspartanwatertreatment.com The specific combination is chosen to maximize the yield of hydroxyl radicals. membranechemicals.com For example, the O₃/H₂O₂ process and O₃/UV process are effective methods for generating •OH. mdpi.com Heterogeneous photocatalysis, as discussed in section 4.2.2, is also considered an AOP. mdpi.com
AOPs offer several advantages over conventional treatment methods for contaminants like CCl4, including rapid reaction rates and the potential for complete pollutant destruction rather than simple phase transfer (as seen with air stripping or carbon adsorption). patsnap.comspartanwatertreatment.com However, hydroxyl radicals react slowly with certain highly chlorinated compounds, including carbon tetrachloride. omu.edu.tr More recently, sulfate (B86663) radical-based AOPs (SR-AOPs) have been studied as an alternative, showing high efficiency in degrading complex organic waste. omu.edu.tr The primary goal of applying AOPs to CCl4-contaminated water is to transform it into less harmful substances, addressing the environmental and health concerns associated with this pollutant. patsnap.com
Generation and Reactivity of Hydroxyl Radicals in AOP Systems
Advanced Oxidation Processes are fundamentally based on the generation of powerful reactive oxygen species (ROS), with the hydroxyl radical (•OH) being the most prominent. researchgate.net Hydroxyl radicals are extremely reactive and non-selective oxidants with an oxidation potential of 2.8 V, enabling them to attack a wide array of organic pollutants. poolpromag.com These radicals can be generated through various pathways, including the photolysis of hydrogen peroxide (H2O2) or ozone (O3), Fenton's reaction (H2O2 and Fe2+), and photocatalysis with semiconductors like titanium dioxide (TiO2). Upon generation, hydroxyl radicals react with organic contaminants through several mechanisms, including hydrogen abstraction, electron transfer, and radical addition. poolpromag.com
Ozonation and Peroxone Processes for Carbon Tetrachloride Oxidation
Ozonation involves the application of ozone (O3) as a strong oxidant. However, the direct reaction of molecular ozone with carbon tetrachloride is slow. The effectiveness of ozonation can be significantly enhanced by combining it with hydrogen peroxide (H2O2) in what is known as the peroxone process. spartanwatertreatment.com This combination accelerates the decomposition of ozone to generate a higher concentration of hydroxyl radicals, which are more powerful oxidants than ozone alone. spartanwatertreatment.comosti.gov
The peroxone (O3/H2O2) process is particularly effective for treating chlorinated solvents and other volatile organic compounds (VOCs) in groundwater. spartanwatertreatment.com The reaction mechanism involves the deprotonation of H2O2 to form the hydroperoxide anion (HO2−), which then reacts with ozone to initiate a radical chain reaction that produces •OH. spartanwatertreatment.com The efficiency of the peroxone process is influenced by factors such as pH, with alkaline conditions generally favoring the decomposition of ozone and the generation of hydroxyl radicals. osti.gov While direct hydroxyl radical attack on CCl4 is limited, the complex radical environment created in the peroxone process may offer alternative degradation pathways. Another emerging technology is the electro-peroxone process, which combines ozonation with the electrochemical in-situ generation of hydrogen peroxide from oxygen, further enhancing the production of hydroxyl radicals for pollutant removal. researchgate.neteeer.org
| Process | Key Reactants | Primary Reactive Species | Key Findings for CCl4 & Similar Compounds |
| Ozonation | Ozone (O3) | Molecular O3, Hydroxyl Radicals (•OH) | Direct reaction with CCl4 is slow; efficiency is pH-dependent. |
| Peroxone | Ozone (O3), Hydrogen Peroxide (H2O2) | Hydroxyl Radicals (•OH) | More effective than ozonation alone for chlorinated solvents due to enhanced •OH generation. spartanwatertreatment.com |
| Electro-Peroxone | Ozone (O3), electro-generated H2O2 | Hydroxyl Radicals (•OH) | Upgrades traditional ozonation, increasing the generation of hydroxyl radicals for rapid removal of contaminants. researchgate.net |
UV-Assisted Oxidation Technologies (e.g., UV/H2O2, UV/O3)
UV-assisted oxidation technologies are a prominent category of AOPs that use ultraviolet radiation to generate hydroxyl radicals. fiveable.me These processes are recognized as effective methods for degrading a wide range of recalcitrant organic compounds, including carbon tetrachloride. epa.gov
The UV/H2O2 process involves the photolysis of hydrogen peroxide by UV light (typically at wavelengths shorter than 280 nm) to produce two hydroxyl radicals per molecule of H2O2. fiveable.me This method is one of the most technologically advanced AOPs, with numerous full-scale applications for groundwater and wastewater treatment. epa.gov The generated •OH radicals can then participate in the degradation of contaminants.
The UV/O3 process leverages the photolysis of ozone, which, in the presence of water, also leads to the formation of hydroxyl radicals. fiveable.memdpi.com This process has a synergistic effect; pollutants can be degraded by direct photolysis, direct reaction with molecular ozone, and oxidation by the generated hydroxyl radicals. mdpi.com The combination of UV and ozone is often more powerful than either treatment alone, as it generates a higher quantum yield of •OH radicals compared to the UV/H2O2 system. fiveable.memdpi.com These UV-based AOPs are considered destruction technologies because they can mineralize organic contaminants without generating toxic by-products or concentrated waste streams. clu-in.org
Fenton and Photo-Fenton Chemistry in Carbon Tetrachloride Degradation
The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron (Fe2+) catalyst to produce hydroxyl radicals. It is a widely studied AOP for the remediation of contaminated water and soil. researchgate.net However, investigations into the degradation of carbon tetrachloride using Fenton's reagent have revealed an unconventional reaction mechanism. nih.govresearchgate.net
Despite the generation of hydroxyl radicals in the Fenton system, studies have shown that •OH is not the reactive species responsible for CCl4 degradation. nih.gov Instead, the degradation is proposed to occur through a reductive pathway, potentially involving the superoxide radical anion (O2•−). nih.govresearchgate.net This finding was confirmed by experiments where the degradation of CCl4 was inhibited by the addition of chloroform, a known scavenger of reductants. nih.gov This reductive mechanism broadens the applicability of the Fenton process to include highly oxidized contaminants that are resistant to hydroxyl radical attack. nih.gov
The Photo-Fenton process is an enhancement of the traditional Fenton reaction, where the application of UV light accelerates the regeneration of the Fe2+ catalyst from Fe3+ and promotes additional hydroxyl radical generation. mdpi.com This results in a more efficient degradation of pollutants. mdpi.com For carbon tetrachloride, the enhanced radical production in the photo-Fenton system could potentially increase the rate of degradation, although the primary degradation pathway may still be reductive.
Emerging AOPs and Hybrid Systems for Carbon Tetrachloride Treatment
Research into AOPs continues to evolve, leading to the development of emerging and hybrid systems designed to improve treatment efficiency and cost-effectiveness. These systems often combine two or more AOPs to leverage synergistic effects.
One example is the combination of photocatalysis with other oxidation processes. A system integrating titanium dioxide (TiO2) with UV, ozone, and hydrogen peroxide (TiO2/UV/O3/H2O2) has been shown to produce synergistic effects for the improved degradation of volatile organic compounds. researchgate.net The TiO2 acts as a photocatalyst, generating electron-hole pairs under UV light, which further contributes to the formation of reactive oxygen species.
Another area of innovation involves novel, non-photochemical AOPs. For instance, a process based on the reaction between the superoxide radical (O2•−) and hypochlorous acid (HOCl) has been investigated. nih.gov This reaction generates both hydroxyl radicals and reactive chlorine species, offering a new pathway for the degradation of organic pollutants without the need for light. nih.gov Hybrid systems such as the coupling of ozone with activated carbon (O3/AC) have also demonstrated high efficiency in pollutant removal, outperforming ozonation alone under various conditions. researchgate.net These advanced systems hold promise for more effective and versatile treatment of challenging contaminants like carbon tetrachloride in aqueous environments.
Solution Phase Behavior and Thermodynamic Properties of Carbon Tetrachloride in Aqueous Systems
Liquid-Liquid Partitioning Equilibria and Distribution Coefficients of Carbon Tetrachloride
When a solute is introduced into a system of two immiscible liquids, it distributes itself between the two phases until a state of equilibrium is reached. This phenomenon is known as liquid-liquid partitioning. The distribution coefficient (K), also referred to as the partition coefficient, is a quantitative measure of this equilibrium. It is defined as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase. For the carbon tetrachloride-water system, this provides insight into the compound's solubility and hydrophobic character. The distribution coefficient of a solute that exists in the same molecular form in both solvents is constant at a given temperature. scribd.com
Experimental data for the distribution coefficient of tetrachloromethane between the gas and liquid phases in water have been determined across a range of temperatures. These values are crucial for modeling the environmental fate and transport of this compound.
| Temperature (°C) | Distribution Coefficient (DL) | Mass Fraction (w₁) x 10² | Mole Fraction (x₁) x 10⁴ |
|---|---|---|---|
| 1.0 | 412.1 | 0.09611 | 1.127 |
| 1.3 | 412.4 | 0.09866 | 1.157 |
| 11.0 | 719.5 | 0.09238 | 1.083 |
| 13.0 | 859.5 | 0.08533 | 1.000 |
| 21.0 | 1280.3 | 0.08358 | 0.9796 |
| 22.0 | 1319.4 | 0.08488 | 0.9948 |
| 27.2 | 1571.4 | 0.08899 | 1.043 |
Data sourced from Leighton, D.T.; Calo, J.M., J. Chem. Eng. Data 1981, 26, 382-5 as cited by the IUPAC-NIST Solubility Database.
Several factors can influence the partitioning of carbon tetrachloride between water and an immiscible organic phase. These factors are critical for understanding its behavior in various chemical and environmental systems.
Temperature : Temperature has a significant effect on the solubility of carbon tetrachloride and thus its partition coefficient. As shown in the data in Table 1, the gas-liquid distribution coefficient for tetrachloromethane in water generally increases with temperature in the range of 1.0°C to 27.2°C, indicating a greater tendency to move into the vapor phase from water at higher temperatures. Generally, an increase in temperature enhances the solubility of non-polar solutes in both polar and non-polar solvents, which can alter the partition coefficient.
Polarity of Solute and Solvents : The principle of "like dissolves like" is fundamental to partitioning. Carbon tetrachloride is a non-polar molecule due to its symmetrical tetrahedral geometry. Water, in contrast, is a highly polar solvent. This significant difference in polarity is the primary reason for the low solubility of carbon tetrachloride in water (approximately 785 mg/L at 20°C) and its preference for non-polar organic solvents. who.intnih.gov
Molecular Size and Structure : The size and shape of a solute molecule influence its interaction with solvent molecules. Larger organic molecules may have lower solubility in water, affecting the partition coefficient. The compact, symmetrical structure of carbon tetrachloride contributes to its distinct partitioning behavior.
Predicting the phase behavior of liquid mixtures is essential for chemical process design and modeling. The UNIQUAC (Universal Quasi-chemical) model is an activity coefficient model frequently used to describe phase equilibria. It calculates the excess Gibbs energy, which consists of a combinatorial term related to molecular size and shape differences, and a residual term related to intermolecular forces.
The UNIQUAC model is considered a second-generation activity coefficient model because its expression for excess Gibbs energy includes both an enthalpy and an entropy term. However, studies have shown that the model has limitations. Specifically, for some ternary systems, the partition coefficients at infinite dilution and the ternary liquid-liquid equilibrium (LLE) data cannot be predicted accurately by the UNIQUAC model. Research has identified systems such as carbon tetrachloride-propanoic acid-water as being "inconsistent" when analyzed with this model. The UNIQUAC activity coefficient model, when used to represent data for this system over a range of concentrations, produces large errors, indicating an inability to accurately correlate the experimental data.
Volumetric and Compressibility Properties of Carbon Tetrachloride Aqueous Solutions
The volumetric and compressibility properties of solutions provide valuable information about solute-solvent and solute-solute interactions. These properties describe how the volume of the solution responds to changes in composition and pressure.
In thermodynamics, an apparent molar property is defined to isolate the contribution of each component to the non-ideality of a mixture. wikipedia.org The apparent molar volume of a solute is the change in the solution's volume per mole of that component added to a large volume of the solvent. latech.edu
Acoustic studies, which measure the speed of sound in a medium, are a powerful tool for determining the compressibility of liquids and solutions. The speed of sound (u) is directly related to the density (ρ) and the isentropic compressibility (κₛ) of the medium through the Newton-Laplace equation: u² = (κₛρ)⁻¹. libretexts.org Isentropic compressibility measures the relative volume change of a fluid as a response to a pressure change at constant entropy.
While studies on the acoustic properties of ternary mixtures containing carbon tetrachloride and organic solvents exist, specific experimental data for the binary carbon tetrachloride-water system is sparse in the literature. unt.eduscispace.com However, the properties of the pure components are well-documented and provide a baseline for understanding the mixture.
| Substance | Temperature (°C) | Speed of Sound (m/s) |
|---|---|---|
| Carbon Tetrachloride | 20 | 926 |
| Carbon Tetrachloride | 20 | 943 |
| Distilled Water | 25 | 1497 |
Data sourced from multiple references. rshydro.co.ukkarldeutsch.de
Activity Coefficients and Excess Thermodynamic Functions of Carbon Tetrachloride in Aqueous Media
The behavior of real solutions often deviates from that of an ideal solution. The activity coefficient is a factor used in thermodynamics to account for these deviations. caltech.edu An activity coefficient of one indicates ideal behavior. For a sparingly soluble, non-polar substance like carbon tetrachloride in a polar solvent like water, the solution is highly non-ideal, characterized by a large positive deviation from Raoult's law and a correspondingly large activity coefficient.
Excess thermodynamic functions, such as the excess Gibbs free energy (Gᴱ), describe the difference between the thermodynamic properties of a real mixture and those of an ideal solution at the same temperature, pressure, and composition. youtube.comyoutube.com The excess Gibbs free energy is related to the activity coefficients (γ) of the components in the mixture. youtube.com
For a binary mixture: Gᴱ = RT(x₁lnγ₁ + x₂lnγ₂)
A positive value for the excess Gibbs free energy of mixing indicates that the mixing process is thermodynamically unfavorable and that the components have a tendency to phase-separate, which is consistent with the observed immiscibility of carbon tetrachloride and water. While specific experimental values for the activity coefficient and excess thermodynamic functions for the carbon tetrachloride-water system are not detailed in the surveyed literature, the physical properties of the system strongly suggest a large positive Gᴱ value.
Molecular Association and Solute-Solvent Interactions in Carbon Tetrachloride-Water Systems
The interaction between carbon tetrachloride (CCl₄) and water is a classic example of the behavior of a nonpolar solute in a highly polar solvent. pearson.comyoutube.com Due to the significant differences in their intermolecular forces, these two liquids are largely immiscible. aip.org The molecular geometry of carbon tetrachloride is tetrahedral, with the four chlorine atoms positioned symmetrically around a central carbon atom. byjus.comwikipedia.org This symmetry results in a net-zero dipole moment, rendering the molecule nonpolar. pearson.comwikipedia.org In contrast, water is a highly polar molecule with strong hydrogen bonding capabilities. pearson.com The interactions within the carbon tetrachloride-water system are therefore dominated by the hydrophobic effect and weak intermolecular forces.
Research using molecular dynamics simulations provides a detailed picture of the solute-solvent interactions at the molecular level. When carbon tetrachloride is introduced into an aqueous environment, it disrupts the extensive hydrogen-bonding network of water. aip.org The massive CCl₄ molecules interfere with the existing water structure in a very short timeframe, on the sub-picosecond scale. aip.org This disruption is a key factor in the low solubility of carbon tetrachloride in water, as the energy cost of breaking the strong water-water hydrogen bonds is not compensated by the weak interactions formed between carbon tetrachloride and water molecules. pearson.commsu.edu
The primary forces between the nonpolar CCl₄ and polar water molecules are dipole-induced dipole interactions and London dispersion forces. msu.edupearson.com The permanent dipole of water molecules can induce a temporary, weak dipole in the electron cloud of the nearby CCl₄ molecules. However, these interactions are significantly weaker than the hydrogen bonds connecting water molecules.
The table below summarizes the dominant intermolecular forces between the different molecular pairs in a carbon tetrachloride-water system.
| Interacting Molecules | Primary Intermolecular Force | Relative Strength |
| Water - Water | Hydrogen Bonding | Strong |
| Carbon Tetrachloride - Carbon Tetrachloride | London Dispersion Forces | Weak |
| Carbon Tetrachloride - Water | Dipole-Induced Dipole & London Dispersion Forces | Very Weak |
This table provides a qualitative comparison of the intermolecular forces governing the interactions in the CCl₄-H₂O system.
Further research findings from molecular dynamics simulations highlight the structural and dynamic properties of these systems.
| Research Finding | Method/Observation | Reference |
| H-Bond Disruption | Computer simulations show that CCl₄ molecules disrupt the hydrogen bonding structure of the aqueous environment within a sub-picosecond timeframe. | aip.org |
| Interfacial Structure | The liquid-liquid interface is stable, with a smooth density profile for H₂O and an oscillating profile for CCl₄. The interface is broadened by thermal fluctuations. | aip.org |
| Molecular Orientation | The interface induces orientational order for both H₂O and CCl₄ molecules. | aip.org |
| Polarization Effects | The induced dipole moments of CCl₄ molecules are significantly enhanced near the interface due to the strong local field from water molecules. | aip.org |
| Local Structure | Radial distribution functions suggest that the local structures of CCl₄ and H₂O are maintained from the bulk liquid to the interface. | aip.org |
This table summarizes key findings from molecular dynamics simulations on the CCl₄-H₂O system.
In essence, the molecular association between carbon tetrachloride and water is minimal. The strong cohesive forces of water, driven by hydrogen bonding, effectively exclude the nonpolar CCl₄ molecules, leading to phase separation. The solute-solvent interactions are limited to weak, transient forces that are insufficient to overcome the energetic stability of the bulk aqueous solution.
Analytical Methodologies for Quantifying Carbon Tetrachloride in Aqueous Matrices
Gas Chromatography (GC) with Selective Detectors for Carbon Tetrachloride Determination
Gas chromatography stands as the preferred analytical technique for volatile organic compounds like carbon tetrachloride. nih.gov It offers the necessary separation power to resolve CCl₄ from other compounds that may be present in an environmental sample. The choice of detector is paramount for achieving the required sensitivity and selectivity.
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it exceptionally well-suited for the trace analysis of carbon tetrachloride. nih.gov In GC-ECD, as the sample components exit the GC column, the detector's radioactive source (typically Nickel-63) emits beta particles (electrons) that create a steady current between two electrodes. When an electronegative compound like carbon tetrachloride passes through the detector, it captures some of the electrons, causing a decrease in the current. This drop in current is measured as a positive signal.
The high sensitivity of ECD allows for the detection of carbon tetrachloride at very low concentrations, often in the microgram-per-liter (µg/L) or even nanogram-per-liter (ng/L) range. mdpi.com For instance, a method involving extraction with n-pentane followed by GC/ECD analysis can achieve a detection limit of 0.4 µg/L. aakash.ac.in U.S. Environmental Protection Agency (EPA) methods also utilize GC with electron capture detection for analyzing chlorinated hydrocarbons in water. geochemicalperspectivesletters.org
When absolute confidence in the identification of carbon tetrachloride is required, gas chromatography combined with mass spectrometry (GC/MS) is the method of choice. nih.gov A mass spectrometer separates gaseous ions based on their mass-to-charge ratio. As compounds elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for a specific compound, providing highly reliable identification. pnnl.gov
GC/MS is not only a powerful qualitative tool but also a precise quantitative one. mdpi.com It is considered a "gold standard" for forensic substance identification because it performs a 100% specific test that positively identifies a substance. pnnl.gov Several EPA-approved methods employ GC/MS for the analysis of carbon tetrachloride in drinking water. EPA Method 524.2, for example, uses purge and trap capillary GC with mass spectrometry detection and has a method detection limit (MDL) range of 0.08-0.21 µg/L. wikipedia.org The American Public Health Association (APHA) also has an equivalent standard method (SM 6200B) based on purge and trap GC followed by mass spectrometry, which has an MDL of 0.042 µg/L. wikipedia.org
Due to its volatility and relatively low water solubility, carbon tetrachloride must be efficiently removed from the water sample and introduced into the GC system. nih.gov Headspace and purge-and-trap are the two most common sample introduction techniques for this purpose.
Headspace analysis is a simple and rapid technique where a water sample is placed in a sealed vial and heated, allowing the volatile compounds, including CCl₄, to partition between the aqueous phase and the vapor phase (the headspace) above it. nih.gov A portion of this vapor is then injected into the GC. This method minimizes sample preparation but its effectiveness depends on the partitioning of the analyte between the headspace and the sample matrix. nih.gov
Purge-and-trap is a more exhaustive extraction technique and a standard method for determining carbon tetrachloride in water. nih.gov In this process, an inert gas (like nitrogen or helium) is bubbled (purged) through the aqueous sample. nih.gov The volatile compounds are stripped from the water and carried by the gas stream onto a sorbent trap. After a set purging time, the trap is rapidly heated, and the trapped analytes are desorbed and backflushed with the GC carrier gas onto the chromatographic column. nih.gov This dynamic process allows for the concentration of analytes from a larger sample volume, significantly enhancing sensitivity. nih.gov Purge-and-trap systems are integral to many regulatory methods, such as EPA Method 524.2, for analyzing volatile organic compounds in drinking water. wikipedia.org
Table 1: Comparison of U.S. EPA and Standard Methods for Carbon Tetrachloride Analysis in Water
| Method | Technique | Detector | Method Detection Limit (MDL) (µg/L) |
|---|---|---|---|
| EPA 502.2 | Purge and Trap Capillary GC | Electrolytic Conductivity Detector (ELCD) | 0.01 - 0.02 |
| EPA 524.2 | Purge and Trap Capillary GC | Mass Spectrometry (MS) | 0.08 - 0.21 |
| EPA 551.1 | Liquid-Liquid Extraction GC | Linearized Electrolytic Conductivity Detector | 0.002 - 0.006 |
| SM 6200B | Purge and Trap Capillary GC | Mass Spectrometry (MS) | 0.042 |
| SM 6200C | Purge and Trap Capillary GC | Electrolytic Conductivity Detector (ELCD) | 0.022 |
Spectroscopic Approaches for In Situ Carbon Tetrachloride Analysis in Water
Spectroscopic methods offer the potential for real-time, in situ analysis of carbon tetrachloride in water, providing insights into its molecular behavior and chemical transformations without the need for extraction or separation.
Infrared (IR) spectroscopy is a powerful tool for studying molecular structure and the interactions between a solute and a solvent (solvation). While water itself absorbs strongly in the infrared region, which can interfere with sample analysis, studies of water in non-polar solvents like carbon tetrachloride provide valuable information about these interactions. Carbon tetrachloride is often used as a solvent for IR spectroscopy precisely because it is largely transparent in the IR region, meaning it has minimal interfering absorption bands.
When water is dissolved in CCl₄, the IR spectrum shows distinct absorption bands corresponding to the vibrational modes of the water molecule. Studies have identified shifts in the frequencies of these bands compared to water vapor, which indicates interaction with the CCl₄ solvent molecules. These investigations of dilute solutions of water in carbon tetrachloride have helped identify the vibrational frequencies of non-hydrogen-bonded, or monomeric, water molecules. This information is crucial for understanding the fundamental nature of solvation and the forces at play when a non-polar molecule like CCl₄ is introduced into an aqueous environment.
Hydrolysis is a key abiotic degradation pathway for carbon tetrachloride, though it occurs very slowly at ambient groundwater temperatures. wikipedia.org Consequently, laboratory studies of CCl₄ hydrolysis are often conducted at elevated temperatures (70°C and above) to achieve measurable reaction rates. wikipedia.org
In situ Raman spectroscopy is a well-suited technique for monitoring such reactions in real-time under high-temperature and high-pressure conditions, such as those found in subcritical water. Raman spectroscopy measures the vibrational modes of molecules, and since every molecule has a unique set of vibrations, it can be used to identify and quantify species within a reaction mixture. geochemicalperspectivesletters.org Researchers have successfully used in situ Raman spectroscopy to study the decomposition of other organic compounds in supercritical and subcritical water.
In the context of carbon tetrachloride hydrolysis, Raman spectroscopy could monitor the reaction progress by tracking the intensity of the characteristic C-Cl symmetric stretching mode (ν₁) of CCl₄. nih.gov As the hydrolysis reaction proceeds, the intensity of this peak would decrease. Simultaneously, new peaks corresponding to the formation of intermediates and products, such as chloroform (B151607) or carbon dioxide, could be monitored to elucidate the reaction pathway. This approach avoids the need for sample extraction and provides direct kinetic data under the relevant high-temperature conditions. geochemicalperspectivesletters.org
Method Validation and Detection Limits in Complex Aqueous Environmental Samples
The accurate quantification of carbon tetrachloride in complex aqueous environmental samples, such as industrial wastewater, landfill leachate, and groundwater, necessitates rigorous method validation to ensure data reliability. The complexity of these matrices, which may contain high concentrations of dissolved organic matter, salts, and other interfering compounds, can significantly impact analytical performance. clu-in.org Therefore, method validation and the determination of appropriate detection limits are critical steps in environmental monitoring.
Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are commonly employed for the analysis of volatile organic compounds (VOCs), including carbon tetrachloride. EPA Method 8260, a widely used gas chromatography/mass spectrometry (GC/MS) method, is applicable to a variety of sample types, including groundwater, surface water, and industrial wastes. chromatographyonline.comepa.govteklabinc.com The validation of such methods typically assesses several key parameters to demonstrate their suitability for a specific application.
Method Validation Parameters
Method validation ensures that an analytical procedure is fit for its intended purpose. Key performance characteristics that are evaluated include linearity, accuracy, precision, and specificity.
Linearity: This parameter assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte in the sample over a specific range. For the analysis of carbon tetrachloride, a linear relationship is typically established by analyzing a series of standards at different concentrations. For instance, in the validation of EPA Method 8260, a calibration range of 0.5 to 200 parts per billion (ppb) is often evaluated, with linearity being confirmed if the percent relative standard deviation (%RSD) of the response factors is below a certain threshold (e.g., <15-20%) or if the coefficient of determination (r²) of the linear regression is close to 1.0. chromatographyonline.comgcms.cz
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the spiked amount that is recovered is calculated. In complex matrices, the recovery of carbon tetrachloride can be affected by matrix interferences. Acceptable recovery ranges are typically defined by regulatory guidelines, often falling within 70-130% for environmental analyses.
Precision: Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of the results. For environmental applications, precision is a critical indicator of the method's reproducibility under routine laboratory conditions. A %RSD of less than 20% is often considered acceptable for meeting the requirements of methods like EPA 8260C. epa.gov
The following table summarizes the performance of a validated GC-Flame Ionization Detector (FID) method for the determination of carbon tetrachloride in industrial wastewater.
| Validation Parameter | Concentration Range | Result | Reference |
|---|---|---|---|
| Linearity (r²) | 0.5–10 ppm | 1.000 | |
| Accuracy (Mean Recovery) | 0.5–5 ppm | 90% | |
| Repeatability (%RSD) | Not Specified | 2.0% |
Detection Limits in Complex Matrices
The detection limit is the lowest concentration of an analyte that can be reliably detected by an analytical method. In the context of environmental analysis, two common types of detection limits are the Method Detection Limit (MDL) and the Practical Quantitation Limit (PQL), also referred to as the Limit of Quantification (LOQ).
Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is determined from the analysis of a sample in a given matrix containing the analyte.
Practical Quantitation Limit (PQL) / Limit of Quantification (LOQ): The PQL or LOQ is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy under routine laboratory operating conditions. The PQL is typically higher than the MDL and is often considered a more practical and achievable limit for routine analysis, especially in complex matrices. For example, a study on the determination of carbon tetrachloride in a drug substance using headspace GC-FID reported an LOQ of 0.8 ppm. chromatographyonline.com
The presence of interfering substances in complex aqueous samples can elevate detection limits. For instance, high levels of dissolved organic carbon in landfill leachate can interfere with the purging efficiency of carbon tetrachloride in purge-and-trap systems, potentially leading to higher MDLs. clu-in.org Similarly, high salinity in industrial brines or marine water can affect the analytical performance. researchgate.net
The following table provides a comparison of reported detection limits for carbon tetrachloride in various aqueous matrices using different analytical methods.
| Aqueous Matrix | Analytical Method | Detection Limit (µg/L) | Reference |
|---|---|---|---|
| Drinking Water | Purge and Trap - GC/HSD | 0.01 | nih.gov |
| Drinking Water | Purge and Trap - GC/HSD | 0.003 | nih.gov |
| Water | Purge and Trap - GC/HSD | 0.12 | nih.gov |
| Water | Purge and Trap - GC/MS | 2.8 | nih.gov |
| Water | Purge and Trap - GC/ITD | 0.1 | nih.gov |
| Water | Solvent Extraction - GC/ECD | 1 | nih.gov |
| Wastewater (Industrial) | GC/MS (EPA Method 8260C) | Average MDL of 0.35 for multiple VOCs | |
| Marine Water | Purge and Trap - HRGC-MS | Not specified for CCl4, but in the ng/L range for other VOCs | researchgate.net |
Computational Modeling and Predictive Frameworks for Carbon Tetrachloride in Water Systems
Molecular Simulation Techniques for Carbon Tetrachloride-Water System Characterization
Molecular dynamics (MD) and other simulation techniques are instrumental in elucidating the microscopic details of carbon tetrachloride-water interactions. These methods allow for the investigation of the dynamic behavior of molecules and the characterization of the local molecular environment.
The accuracy of molecular simulations is heavily dependent on the quality of the underlying force field, which describes the potential energy of the system as a function of its atomic coordinates. For the carbon tetrachloride-water system, force fields are typically developed by parametrizing site-site interaction potentials, which include Lennard-Jones terms for van der Waals forces and partial charges to account for electrostatic interactions. aip.org
Ab initio methods, such as Hartree-Fock self-consistent field theory and Møller-Plesset (MP2) perturbation theory, are employed to calculate the intermolecular interaction potentials for various orientations of the carbon tetrachloride dimer. nih.govaip.org These quantum mechanical calculations provide a fundamental basis for parametrizing classical force fields. The calculated potential energy data are then used to fit parameters for analytical site-site pair potential models. aip.org
Validation of these force fields is achieved by performing MD simulations and comparing the results with experimental data. Key properties used for validation include atom-wise radial distribution functions, self-diffusion coefficients, and neutron and X-ray diffraction scattering functions over a range of temperatures and densities. nih.govaip.org A robust force field should accurately reproduce these experimental observables without a priori use of such data in its parametrization. nih.gov
Table 1: Key Aspects of Force Field Development for Carbon Tetrachloride
| Development Stage | Description | Key Methodologies |
| Potential Calculation | Calculation of intermolecular interaction potentials for the CCl₄ dimer in various orientations. | Ab initio quantum mechanics (Hartree-Fock, MP2). nih.govaip.org |
| Parametrization | Fitting of the calculated potential data to an analytical site-site force field model. | Least-squares fitting to potential energy surfaces. |
| Validation | Comparison of simulation results with experimental data to assess the accuracy of the force field. | Molecular dynamics simulations, comparison of RDFs, diffusion coefficients, and scattering functions with experimental values. nih.govaip.org |
Molecular dynamics simulations provide detailed insights into the structure of water around a carbon tetrachloride molecule, known as the solvation shell. Studies have shown that water molecules in the first solvation shell of a nonpolar solute like C₆₀, which is structurally analogous to CCl₄ in terms of its hydrophobic nature, exhibit significantly slower translational and rotational mobilities compared to bulk water. researchgate.net This indicates a more ordered and less dynamic local environment.
Simulations of diluted water in carbon tetrachloride have revealed that the rotational motions of water molecules are nonisotropic. nih.gov The formation of hydrogen-bonding networks between water molecules increases with water concentration, which significantly affects their rotational correlation times. nih.gov Free energy calculations, or potentials of mean force (PMF), for water dimers in carbon tetrachloride show a stable minimum, indicating a tendency for water molecules to associate in the nonpolar solvent. nih.gov
At the carbon tetrachloride-water interface, simulations have revealed a fascinating layered structure of CCl₄ molecules. uoregon.edu This ordering is influenced by the polar, oriented interfacial water molecules, leading to alternating layers of CCl₄ with distinct orientations (corner and face contacts of the tetrahedra). uoregon.edu This structural arrangement is not observed at the CCl₄-vapor interface, highlighting the crucial role of water in dictating the interfacial structure. uoregon.edu
Kinetic and Mechanistic Modeling of Carbon Tetrachloride Degradation Processes
Kinetic and mechanistic modeling is crucial for predicting the fate and transport of carbon tetrachloride in the environment and for designing effective remediation strategies. Degradation can occur through both biotic and abiotic pathways.
Under anoxic conditions, carbon tetrachloride can undergo reductive dechlorination. pnnl.gov This process can be biotic, involving microorganisms, or abiotic, mediated by reactive minerals. pnnl.gov A key biotic pathway is hydrogenolysis, which sequentially transforms carbon tetrachloride to chloroform (B151607), then to dichloromethane, and finally to monochloromethane. pnnl.gov Another biotic pathway involves a dichlorocarbene (B158193) intermediate that leads to the formation of carbon dioxide. pnnl.gov
Kinetic models have been developed to describe the rate of these degradation processes. For instance, the biodegradation of carbon tetrachloride in a fixed-biofilm reactor has been successfully modeled using various kinetic expressions, including those developed by Eckenfelder, Arvin, and Bouwer and McCarty. iwaponline.com These models can predict the performance of bioremediation systems under different operating conditions. Mathematical models have also been developed to describe the kinetics of CCl₄ destruction by denitrifying microbial consortia, successfully predicting the concentrations of reactants, products, and biomass. osti.gov
Abiotic degradation, such as hydrolysis, is another important process, although it is very slow under typical environmental conditions. oup.com Kinetic models for the photodegradation of carbon tetrachloride have also been developed, which are essential for designing photoreactors for air and water treatment. nih.gov These models relate the rate of photodegradation to factors such as irradiance and the initial concentration of the contaminant. nih.gov
Table 2: Major Degradation Pathways of Carbon Tetrachloride
| Pathway | Conditions | Key Intermediates/Products | Modeling Approach |
| Biotic Reductive Dechlorination (Hydrogenolysis) | Anoxic | Chloroform, Dichloromethane | Kinetic modeling of microbial activity. pnnl.govosti.gov |
| Biotic Dichlorocarbene Pathway | Anoxic | Carbon Dioxide | Mechanistic modeling of enzymatic reactions. pnnl.gov |
| Abiotic Reductive Dechlorination | Anoxic | Chloroform and other compounds | Modeling of reactions with reactive minerals. pnnl.gov |
| Hydrolysis | Aqueous | - | Rate constant determination. pnnl.gov |
| Photodegradation | UV light | - | Kinetic models based on irradiance and concentration. nih.gov |
Thermodynamic Modeling of Phase Equilibria and Solution Non-Ideality
Thermodynamic models are essential for describing the phase behavior of the carbon tetrachloride-water system, which is characterized by very low mutual solubility. These models are used to predict partitioning behavior and to understand the non-ideal interactions in the aqueous solution.
The McMillan-Mayer theory provides a rigorous statistical mechanical framework for describing the thermodynamic properties of dilute solutions. researchgate.netescholarship.org In this theory, the solvent is treated as a continuum, and the interactions between solute molecules are described by a potential of mean force, which is averaged over all solvent configurations. researchgate.net This approach allows for the calculation of osmotic pressure and other colligative properties.
The Kirkwood-Buff (KB) theory connects macroscopic thermodynamic properties to the microscopic details of the solution structure through Kirkwood-Buff integrals (KBIs). wikipedia.org These integrals are determined from the radial distribution functions between the different components of the mixture. wikipedia.org KB theory can be used to calculate thermodynamic quantities such as partial molar volumes, compressibility, and activity coefficients from molecular simulation data. wikipedia.orgacs.org The reverse KB theory allows for the estimation of microscopic structural details from macroscopic thermodynamic measurements. wikipedia.org
The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model for describing phase equilibria in liquid mixtures. wikipedia.org The model's expression for the excess Gibbs energy includes both a combinatorial term, which accounts for differences in molecular size and shape, and a residual term, which accounts for intermolecular forces. wikipedia.org
The UNIQUAC model has been applied to ternary liquid-liquid equilibrium (LLE) systems containing carbon tetrachloride, water, and a third component (e.g., propanoic acid). researchgate.netepa.gov However, studies have shown that the standard UNIQUAC model can exhibit large errors in correlating LLE data for such systems, indicating its limitations in accurately representing the complex intermolecular interactions. researchgate.net The Extended UNIQUAC model, which incorporates a Debye-Hückel term for electrostatic interactions, is more suitable for aqueous electrolyte solutions but has also been applied to systems containing non-electrolytes. phasediagram.dkua.es The determination of accurate binary interaction parameters, which are typically obtained by fitting to experimental data, is crucial for the predictive capability of the UNIQUAC model. wikipedia.orged.ac.uk
Environmental Transport and Fate Modeling of Carbon Tetrachloride in Aquatic Systems
Computational modeling provides essential frameworks for predicting the environmental transport and ultimate fate of carbon tetrachloride (CCl₄) in aquatic systems. wiley.comgoogle.comresearchgate.net These models are crucial for assessing the long-term impacts of contamination and designing effective remediation strategies. researchgate.net The behavior of carbon tetrachloride in water is governed by a complex interplay of physical, chemical, and biological processes, each of which must be accurately represented in predictive models. mdpi.com
Key processes dictating the transport and fate of CCl₄ in aquatic environments include volatilization, adsorption to sediment and organic matter, and biodegradation. epa.govclu-in.org Early modeling efforts often relied on equilibrium-based assumptions, which could lead to inaccurate predictions, particularly in complex, real-world scenarios. pnnl.govresearchgate.net More advanced computational frameworks now incorporate kinetic limitations and multicomponent interactions to provide a more realistic simulation of CCl₄ behavior. pnnl.govresearchgate.net
Key Physicochemical Properties for Modeling
Accurate modeling begins with precise physicochemical data for carbon tetrachloride. These parameters are fundamental inputs for equations that describe its movement and transformation in water.
Table 1: Physicochemical Properties of Carbon Tetrachloride for Environmental Modeling
| Property | Value | Significance in Modeling |
|---|---|---|
| Molecular Weight | 153.8 g/mol | Influences diffusion and transport rates. epa.gov |
| Water Solubility | 800 mg/L (at 20°C) | Determines the maximum dissolved concentration in water. nih.gov |
| Vapor Pressure | 91.3 mmHg (at 20°C) | A high vapor pressure indicates a strong tendency to evaporate. epa.govcdc.gov |
| Henry's Law Constant | 2.76 x 10⁻² atm-m³/mol (at 25°C) | Quantifies the partitioning between air and water, crucial for volatilization models. nih.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.83 | Indicates a moderate potential to partition into organic matter and bioaccumulate. nih.govregulations.gov |
| Organic Carbon-Water (B12546825) Partition Coefficient (Log Koc) | 2.04 (Koc ~110) | Used to model adsorption to organic carbon in soil and sediments. epa.gov |
Adsorption and Desorption Dynamics
The interaction of carbon tetrachloride with sediments and suspended solids is a critical component of its transport in aquatic systems, particularly in groundwater. who.int This process, known as adsorption, is modeled using the distribution coefficient (Kd) or the organic carbon-water partition coefficient (Koc). cdc.govdiva-portal.orgepa.gov A low Koc value for CCl₄ suggests it does not bind strongly to organic matter and is therefore highly mobile in soil and groundwater systems. epa.gov
However, research has shown that adsorption behavior can be complex. Studies on sediments from the Hanford Site revealed bimodal adsorption isotherms, indicating different adsorption behaviors at low and high CCl₄ concentrations. pnnl.gov Furthermore, long-term contamination can lead to slow desorption from sediments, where CCl₄ that has been in contact with aquifer materials for decades is released much more slowly than predicted by short-term lab experiments. nih.govresearchgate.net This slow release, or "tailing," can act as a persistent, low-level source of groundwater contamination long after the primary source has been removed, a phenomenon that advanced models must account for. nih.gov
Table 2: Research Findings on Carbon Tetrachloride Adsorption to Hanford Sediments
| Concentration Range | Distribution Coefficient (Kd) Range | Observation |
|---|---|---|
| 15 - 400 µg/L | 0.0002 - 0.0005 L/kg | Linear sorption is observed at lower, environmentally relevant concentrations. pnnl.gov |
| 400 - 2500 µg/L | ~0.003 L/kg | A different linear sorption relationship is observed at higher concentrations. pnnl.gov |
| Long-Term Contact (>30 years) | Factor of 10+ higher than short-term lab Kd values | Suggests that prolonged contact time significantly increases retention in sediments, leading to slow desorption. nih.govresearchgate.net |
Biodegradation Pathways and Kinetics
While abiotic degradation of carbon tetrachloride in water through processes like hydrolysis is extremely slow (half-life of 7,000 years), biodegradation is a significant fate process, particularly under anaerobic (oxygen-free) conditions. epa.govca.govoup.comoup.com Computational models must incorporate microbial degradation kinetics to accurately predict the persistence of CCl₄ plumes. cdc.gov
Under anaerobic conditions, CCl₄ can be degraded via reductive dechlorination. cdc.gov This process involves the sequential transformation of carbon tetrachloride to chloroform, then to dichloromethane, chloromethane, and ultimately to methane. cdc.govethz.ch Other anaerobic pathways can result in the formation of carbon monoxide or carbon dioxide. ethz.ch Aerobic degradation is considerably slower. cdc.gov The significant difference in degradation rates under varying redox conditions is a critical parameter in fate and transport models.
Table 3: Estimated Biodegradation Half-Lives of Carbon Tetrachloride in Water
| Condition | Estimated Half-Life | Degradation Pathway |
|---|---|---|
| Anaerobic | 7 - 28 days | Reductive dechlorination is the primary and most rapid pathway. cdc.gov |
| Aerobic | 6 - 12 months | Degradation is significantly slower in the presence of oxygen. clu-in.orgcdc.gov |
Advanced Modeling Frameworks
Predicting the fate of CCl₄ at complex contaminated sites, such as the Hanford Site where it was disposed of in mixtures with other organic liquids, requires sophisticated numerical simulators. pnnl.govosti.govpnnl.gov Simulators like STOMP (Subsurface Transport Over Multiple Phases) are designed to handle such complexities. pnnl.govpnl.govepa.gov
Initial modeling efforts often assumed equilibrium partitioning between phases (e.g., liquid, gas, sorbed), which overestimated the rate of CCl₄ removal. pnnl.govresearchgate.net More recent frameworks incorporate:
Kinetic Volatilization: These models account for mass transfer limitations, providing a more realistic, slower rate of volatilization than equilibrium models predict. pnnl.govresearchgate.net
Multicomponent Transport: At sites where CCl₄ is part of a dense non-aqueous phase liquid (DNAPL) mixture, single-component models are inaccurate. pnnl.govosti.gov Multicomponent models account for the changing properties of the mixture as the more volatile CCl₄ is gradually removed, leaving behind less soluble and non-volatile components. pnnl.govresearchgate.net
These advanced models provide more accurate predictions of contaminant distribution and the effectiveness of remediation technologies, demonstrating the necessity of moving beyond simplified assumptions for reliable environmental assessment. pnnl.govresearchgate.netosti.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Carbon tetrachloride |
| Chloroform |
| Dichloromethane |
| Chloromethane |
| Methane |
| Carbon monoxide |
| Carbon dioxide |
| Tributyl phosphate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
